Z-D-Phe-onp
Overview
Description
Z-D-Phe-onp, also known as 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-phenylalaninate, is a chemical compound with the molecular formula C23H20N2O6 . It has an average mass of 420.415 Da and a monoisotopic mass of 420.132141 Da . It is used for research and development purposes .
Molecular Structure Analysis
Z-D-Phe-onp has a complex molecular structure. It consists of 23 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The compound has one defined stereocentre .Physical And Chemical Properties Analysis
Z-D-Phe-onp has a density of 1.3±0.1 g/cm³ . Its boiling point is 626.2±55.0 °C at 760 mmHg . The compound has a molar refractivity of 112.3±0.3 cm³ . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . Its polar surface area is 110 Ų .Scientific Research Applications
Mechanism of Inhibition of Viral and Vesicle Membrane Fusion : Z-D-Phe-ONp has been investigated for its role in inhibiting membrane fusion. Studies show that this peptide can penetrate phospholipid bilayers without strongly perturbing their properties, but it does affect the properties of highly curved bilayers. This indicates its potential use in studying membrane dynamics and in the development of antiviral therapies (Yeagle et al., 1992).
Rapid Inactivation of Cathepsin L : Research has shown that derivatives of Z-D-Phe, such as Z-Phe-PheCHN2 and Z-Phe-AlaCHN2, react rapidly with cathepsin L, an enzyme implicated in various cellular processes including apoptosis and protein degradation. This suggests its utility in studying enzymatic activity and potential in developing enzyme inhibitors (Kirschke & Shaw, 1981).
Substrate Specificity of an Actively Assembling Amyloid Catalyst : In the presence of Zn2+, the peptide Ac-IHIHIQI-NH2 showed enhanced selectivity for hydrophobic p-nitrophenyl ester substrates, including Z-L-Phe-ONp, during self-assembly. This research provides insights into interactions between substrates and assembling peptides, which is valuable for the de novo design of catalysts (Heier et al., 2017).
Lipase-Catalyzed Peptide Synthesis Using Z-Amino Acid Esters : Z-D-Phe-OEt, a derivative of Z-D-Phe-ONp, was used as an ester substrate in lipase-catalyzed peptide synthesis. This research contributes to understanding the enzymatic synthesis of peptides, which has implications in pharmaceutical development and protein engineering (Kawashiro et al., 1993).
Safety And Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention if symptoms persist . Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires involving this chemical .
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQUPLPBPLGU-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173923 | |
Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Phe-onp | |
CAS RN |
2578-85-0 | |
Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2578-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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